molecular formula C27H46O B14755322 Pseudocholesterol CAS No. 475-32-1

Pseudocholesterol

Cat. No.: B14755322
CAS No.: 475-32-1
M. Wt: 386.7 g/mol
InChI Key: VGPZGKAKMKKHLR-UHFFFAOYSA-N
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Description

Pseudocholesterol is a synthetic compound that mimics the structure of cholesterol but does not occur naturally in living systems. Unlike cholesterol, this compound lacks biological activity. It possesses the same tetracyclic diterpene structural framework and functional groups (C=C, OH, CH3, and C8H17) as cholesterol .

Preparation Methods

Pseudocholesterol can be synthesized from cholesterol through a three-step reaction process. The synthesis involves the use of 9,10-dicyanoanthracene (DCA) and lumiflavin (LF) as sensitizers for photooxygenation . The reaction conditions typically include:

    Step 1: Cholesterol is subjected to photooxygenation in the presence of DCA and LF.

    Step 2: The intermediate product undergoes further chemical modifications.

    Step 3: The final product, this compound, is obtained after purification.

Chemical Reactions Analysis

Pseudocholesterol undergoes various chemical reactions, including:

Common reagents used in these reactions include singlet oxygen, reducing agents, and various catalysts. The major products formed from these reactions are enol derivatives and hydroperoxides .

Scientific Research Applications

Pseudocholesterol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pseudocholesterol involves its interaction with singlet oxygen during photooxygenation reactions. The ene reaction of singlet oxygen with this compound leads to the formation of hydroperoxides, which can further rearrange to form enol derivatives . These reactions help in understanding the photochemical damage caused by reactive oxygen species.

Comparison with Similar Compounds

Pseudocholesterol is unique due to its structural similarity to cholesterol but lack of biological activity. Similar compounds include:

This compound’s uniqueness lies in its ability to mimic cholesterol’s structure without participating in biological processes, making it a valuable tool for research.

Properties

CAS No.

475-32-1

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-ol

InChI

InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h11,18-19,21-25,28H,6-10,12-17H2,1-5H3

InChI Key

VGPZGKAKMKKHLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CCCCC34C)O)C

Origin of Product

United States

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